Cas no 55674-63-0 (Boc-D-norleucine)

Boc-D-norleucine is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides effective protection for the amine functionality, enabling selective deprotection under mild acidic conditions. Its D-configuration makes it valuable for studying chiral peptides and modifying biological activity. The norleucine side chain offers hydrophobic character, enhancing peptide stability and membrane permeability. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and medicinal chemistry applications, where precise control over stereochemistry and side-chain properties is required. Its high purity and consistent performance make it a reliable choice for researchers developing novel peptide-based therapeutics and biochemical probes.
Boc-D-norleucine structure
Boc-D-norleucine structure
Product Name:Boc-D-norleucine
CAS No:55674-63-0
MF:C11H21NO4
MW:231.28874373436
MDL:MFCD00063168
CID:366668
PubChem ID:6992559
Update Time:2025-10-22

Boc-D-norleucine Chemical and Physical Properties

Names and Identifiers

    • Boc-D-Norleucine
    • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
    • Boc-D-Nle-OH
    • D-Norleucine,N-[(1,1-dimethylethoxy)carbonyl]-
    • (R)-2-(N-t-butoxycarbonylamino)hexanoic acid
    • AmbotzBAA1284
    • N-(tert-butoxycarbonyl)-D-norleucine
    • N-Boc-D-Nle-OH
    • N-tert-butyloxycarbonyl-D-norleucine
    • N-BOC-D-norleucine
    • N-alpha-tert-Butoxycarbonyl-D-norleucine
    • Boc-D-2-aminohexanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine
    • (R)-2-((tert-Butoxycarbonyl)amino)hexanoic acid
    • D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-
    • Boc-DNle-OH
    • t-butoxycarbonyl-D-norleucine
    • tert.-butoxycarbonyl-D-norleucine
    • ZIOCIQJXEKFHJO-MRVPVSSYSA-N
    • FCH1618261
    • AM82587
    • AX803
    • CS-M3520
    • FS-4884
    • EN300-1589313
    • 55674-63-0
    • HY-41912B
    • MFCD00063168
    • N-alpha-t-Butyloxycarbonyl-D-norleucine, (R)-N-alpha-Boc-2-aminohexanoic acid (Boc-D-Nle-OH)
    • (R)-2-(tert-butoxycarbonyl)hexanoic acid
    • AKOS015907952
    • DTXSID60426323
    • A857485
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
    • Boc-D-Nle-OH, >=98.0%
    • SCHEMBL3448997
    • (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANOIC ACID
    • DA-75890
    • Boc-D-norleucine
    • MDL: MFCD00063168
    • Inchi: 1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
    • InChI Key: ZIOCIQJXEKFHJO-MRVPVSSYSA-N
    • SMILES: O(C(N[C@@H](C(=O)O)CCCC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 231.14700
  • Monoisotopic Mass: 231.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 362.1 °C at 760 mmHg
  • Flash Point: 172.8 °C
  • Refractive Index: 1.462
  • Solubility: Slightly soluble (1.5 g/l) (25 º C),
  • PSA: 75.63000
  • LogP: 2.54540

Boc-D-norleucine Security Information

  • WGK Germany:3
  • Safety Instruction: S23; S24/25
  • HazardClass:IRRITANT
  • Safety Term:S23-S24/25
  • Storage Condition:-15°C

Boc-D-norleucine Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Boc-D-norleucine Pricemore >>

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Boc-D-norleucine Production Method

Boc-D-norleucine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:55674-63-0)Boc-D-norleucine
Order Number:A857485
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:06
Price ($):210.0/692.0
Email:sales@amadischem.com

Additional information on Boc-D-norleucine

Comprehensive Guide to Boc-D-norleucine (CAS No. 55674-63-0): Properties, Applications, and Industry Insights

Boc-D-norleucine (CAS No. 55674-63-0) is a protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound, featuring a tert-butoxycarbonyl (Boc) protecting group and the non-proteinogenic amino acid D-norleucine, plays a pivotal role in modern organic chemistry. Its unique stereochemistry and stability under acidic conditions make it indispensable for constructing complex peptide architectures, particularly in drug discovery and bioconjugation.

The growing demand for peptide-based therapeutics has propelled interest in Boc-D-norleucine, as evidenced by increasing searches for "Boc-protected amino acids in drug development" and "D-amino acids in peptide design." Researchers value its resistance to racemization during coupling reactions, a critical factor when synthesizing enantiomerically pure compounds. Recent studies highlight its application in creating antimicrobial peptides and metabolic stabilizers, addressing current healthcare challenges like antibiotic resistance.

From a structural perspective, Boc-D-norleucine (CAS 55674-63-0) exhibits remarkable solubility in common organic solvents (DCM, DMF, THF) while remaining stable at room temperature. This property aligns with industry needs for "stable amino acid derivatives for automated peptide synthesizers," a frequently searched term among peptide manufacturers. The compound's chiral purity (>98% ee typically) ensures reproducibility in sensitive applications such as GPCR-targeting drug candidates, a hot topic in neurodegenerative disease research.

Innovative applications of Boc-D-norleucine extend to biomaterials engineering, where its hydrophobic side chain facilitates self-assembling peptide systems. This addresses the trending search query "amino acid functionalized biomaterials for tissue engineering." The pharmaceutical industry particularly values its role in creating peptidomimetics – molecules that mimic natural peptides but with enhanced metabolic stability, answering the persistent challenge of oral peptide bioavailability.

Quality control parameters for CAS 55674-63-0 have gained attention, with analytical techniques like HPLC-MS and chiral chromatography being essential verification methods. The compound's shelf life and storage conditions (typically 2-8°C under inert atmosphere) frequently appear in technical discussions, reflecting user concerns about "long-term stability of protected amino acids." Manufacturers now emphasize GMP-compliant synthesis protocols to meet regulatory requirements for pharmaceutical intermediates.

Emerging trends show increased application of Boc-D-norleucine in click chemistry and PROTAC (Proteolysis Targeting Chimeras) development, areas generating substantial scientific interest. Its compatibility with solid-phase peptide synthesis (SPPS) protocols makes it valuable for creating diverse molecular libraries, addressing the growing demand for "high-throughput peptide screening platforms." The compound's role in developing peptide-drug conjugates (PDCs) for targeted cancer therapy further enhances its commercial significance.

Environmental considerations in Boc-D-norleucine production have led to greener synthetic routes, responding to searches for "sustainable peptide chemistry." Modern catalytic methods reduce heavy metal residues while maintaining high enantioselectivity. The compound's biodegradability profile and low ecotoxicity make it preferable for applications requiring environmental safety assessments, particularly in cosmetic peptides and agricultural bioactive compounds.

Market analysis reveals steady growth for CAS 55674-63-0, driven by expanding peptide therapeutics pipelines and increased R&D investment. Technical queries often focus on "scale-up challenges for Boc-amino acids" and "cost-effective purification methods," indicating industry priorities. The development of continuous flow synthesis methods for such protected amino acids represents a significant advancement, combining efficiency with consistent quality control.

In conclusion, Boc-D-norleucine (CAS 55674-63-0) remains a cornerstone in peptide science, with evolving applications across therapeutics, materials science, and chemical biology. Its unique properties address multiple contemporary challenges in drug development, while ongoing process innovations ensure its relevance in an increasingly competitive market. As peptide technologies advance, this versatile building block will continue enabling breakthroughs in precision medicine and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:55674-63-0)Boc-D-norleucine
A857485
Purity:99%/99%
Quantity:25g/100g
Price ($):210.0/692.0
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